(7Z)-3-(3,4-dimethylphenyl)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
3-[(7Z)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-ETHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(7Z)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-ETHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe or inhibitor for studying enzyme functions and metabolic pathways. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the desired therapeutic or research outcomes. The compound’s structure allows it to bind to active sites or allosteric sites, influencing the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[(7Z)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-ETHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE
- 3-[(7Z)-3-(3,4-DIMETHYLPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-5-ETHOXY-2,3-DIHYDRO-1H-INDOL-2-ONE
Uniqueness
This compound’s uniqueness lies in its complex structure, which includes multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C23H22N4O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(7Z)-3-(3,4-dimethylphenyl)-7-(5-ethoxy-2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H22N4O3S/c1-4-30-16-7-8-18-17(10-16)19(21(28)25-18)20-22(29)27-12-26(11-24-23(27)31-20)15-6-5-13(2)14(3)9-15/h5-10H,4,11-12H2,1-3H3,(H,25,28)/b20-19- |
InChI Key |
COQLRISDQGUCKM-VXPUYCOJSA-N |
Isomeric SMILES |
CCOC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC(=C(C=C5)C)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
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